molecular formula C14H17N3OS B2448964 N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 298215-48-2

N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2448964
CAS No.: 298215-48-2
M. Wt: 275.37
InChI Key: YCYLNLWPUCKFCJ-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” is a synthetic organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.

    Thioether formation: The imidazole ring can be reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the acetamide group.

    Substitution: Various substitution reactions can occur on the aromatic ring or the imidazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Modified imidazole derivatives.

    Substitution products: Various substituted aromatic or imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its complex structure and functional groups.

    Biological Studies: Can be used as a probe or a tool in biochemical assays.

Industry

    Chemical Industry: Used in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.

    N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of both the dimethylphenyl group and the methyl-imidazole-sulfanyl group in “N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide” makes it unique. These functional groups can impart specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-6-11(2)8-12(7-10)16-13(18)9-19-14-15-4-5-17(14)3/h4-8H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYLNLWPUCKFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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